molecular formula C18H21NO2 B1246047 2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine

2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine

Cat. No. B1246047
M. Wt: 283.4 g/mol
InChI Key: GETRAQVOIHRJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine is a natural product found in Crossyne flava with data available.

Scientific Research Applications

Synthesis of α-Adrenergic Blocking Agents

Research has demonstrated the synthesis of apogalanthamine analogs, including 2,3-dimethoxy derivatives of 5,6,7,8-tetrahydrodibenzo[c,e]azocine, aimed at exploring their potential as α-adrenergic blocking agents. These compounds were synthesized through intramolecular cyclization of corresponding amino-alcohols, indicating their significance in medicinal chemistry for developing drugs targeting adrenergic receptors (Kobayashi et al., 1977).

Chemical Synthesis and Structural Analysis

Another study focused on the chemical synthesis of phenolic and monophenolic 8-hydroxy derivatives of 5,6,7,8-tetrahydrodibenzo[c,e]azocines, starting from the demethylation of dimethoxyazocine. This research provides insights into the structural and synthetic aspects of such compounds, contributing to the broader understanding of their chemical properties and potential applications in pharmacology and material science (Kihara et al., 1989).

Pharmacological Potential

Further research into the synthesis of apogalanthamine analogs, including 2,3-dimethoxy derivatives, as α-adrenergic blocking agents, underscores the pharmacological interest in these compounds. This research highlights the potential therapeutic applications of such derivatives, particularly in the context of cardiovascular diseases where α-adrenergic blockers are relevant (Kobayashi et al., 1977).

properties

Product Name

2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4,5-dimethoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene

InChI

InChI=1S/C18H21NO2/c1-19-9-8-13-6-4-5-7-15(13)16-11-18(21-3)17(20-2)10-14(16)12-19/h4-7,10-11H,8-9,12H2,1-3H3

InChI Key

GETRAQVOIHRJTE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C3=CC(=C(C=C3C1)OC)OC

synonyms

buflavine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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